molecular formula C11H16N2 B12874913 3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine

3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine

Cat. No.: B12874913
M. Wt: 176.26 g/mol
InChI Key: OKSLZEZNPNGHNT-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylpyridine with 4-methylpyrrolidine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as tetrahydrofuran (THF) at reflux temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, reduced reaction times, and improved safety. For instance, a continuous flow setup using a packed column with a catalyst like Raney nickel can facilitate the α-methylation of pyridine derivatives to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives .

Scientific Research Applications

3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-methyl-2-(4-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-8-6-10(13-7-8)11-9(2)4-3-5-12-11/h3-5,8,10,13H,6-7H2,1-2H3

InChI Key

OKSLZEZNPNGHNT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC=N2)C

Origin of Product

United States

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